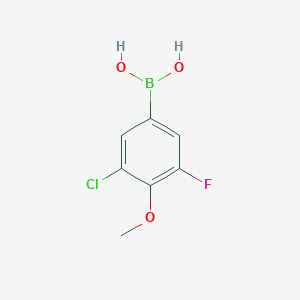

Ácido 3-cloro-5-fluoro-4-metoxifenilborónico

Descripción general

Descripción

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula ClC6H3(OCH3)B(OH)2 . It is used as a reactant in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a boronic acid group .Chemical Reactions Analysis

3-Chloro-5-fluoro-4-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . It can also be used in the preparation of microtubule inhibitors as potential antitumors .Aplicaciones Científicas De Investigación

Síntesis orgánica: Acoplamiento de Suzuki-Miyaura

Ácido 3-cloro-5-fluoro-4-metoxifenilborónico: se utiliza ampliamente en la reacción de acoplamiento de Suzuki-Miyaura . Esta reacción de acoplamiento cruzado es una piedra angular en la química orgánica para formar enlaces carbono-carbono. El compuesto actúa como reactivo de boro, proporcionando un socio estable y ambientalmente benigno para los procesos de transmetalación catalizados por paladio.

Descubrimiento de fármacos: Síntesis de inhibidores

En la industria farmacéutica, este compuesto se utiliza para sintetizar hidroxi-fenil-naftoles como inhibidores de la 17β-hidroxiesteroide deshidrogenasa tipo 2 . Estos inhibidores son importantes para el desarrollo de tratamientos para enfermedades como el cáncer y la diabetes.

Ciencia de los materiales: Marcos orgánicos covalentes

El derivado del ácido borónico es fundamental para la creación de marcos orgánicos covalentes (COF) . Los COF son una clase de materiales porosos con aplicaciones potenciales en almacenamiento de gas, tecnologías de separación y catálisis debido a su alta superficie y estabilidad.

Catálisis: Reacciones de arilación

Este compuesto sirve como reactivo en reacciones de arilación catalizadas por rutenio . La arilación es esencial para introducir grupos arilo en una molécula, lo cual es un paso crítico en la síntesis de compuestos orgánicos complejos.

Nanotecnología: Inhibidores de microtúbulos

En la nanotecnología y la investigación del cáncer, el ácido 3-cloro-5-fluoro-4-metoxifenilborónico se utiliza para preparar amino-trimetoxifenil-aril-tiazoles como inhibidores de microtúbulos . Estos inhibidores pueden interrumpir la dinámica de los microtúbulos, un enfoque prometedor para las terapias contra el cáncer.

Química analítica: Receptores moleculares de azúcar

La capacidad del compuesto para formar ésteres cíclicos lo hace adecuado para la construcción de receptores moleculares de azúcar . Estos receptores tienen aplicaciones en química analítica para detectar y cuantificar azúcares en diversas muestras.

Ciencias ambientales: Compuestos biológicamente activos

Su papel en la síntesis de compuestos biológicamente activos es crucial para las aplicaciones de las ciencias ambientales . Estos compuestos se pueden utilizar para procesos de biorremediación o como biosensores para la monitorización ambiental.

Química supramolecular: Sustitución aromática homolítica

This compound: está involucrado en el acoplamiento oxidativo catalizado por hierro con derivados del benceno a través de la sustitución aromática homolítica . Este proceso es significativo en la química supramolecular para crear arquitecturas complejas.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key step in many synthetic pathways . It has been used in the preparation of microtubule inhibitors as potential antitumors , and in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that contribute to its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, including potential antitumor agents .

Action Environment

The action of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling, which are known to be exceptionally mild and functional group tolerant . The stability of the compound under these conditions contributes to its efficacy in the reaction .

Propiedades

IUPAC Name |

(3-chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIMNBNEOUYRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235348 | |

| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451392-04-3 | |

| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

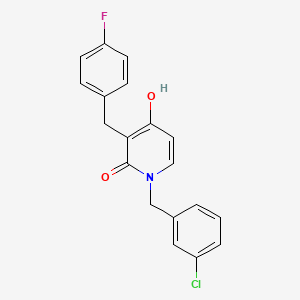

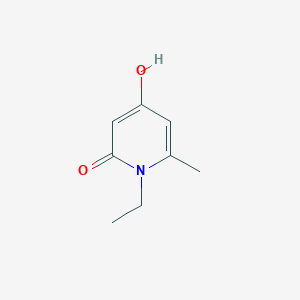

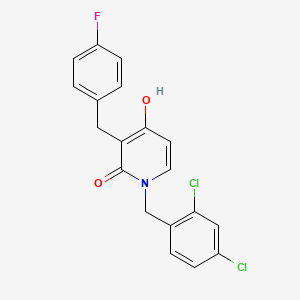

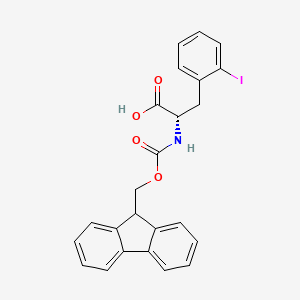

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)